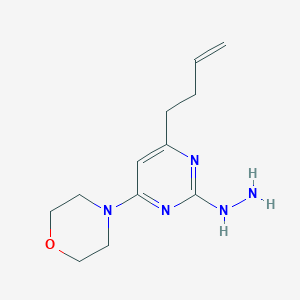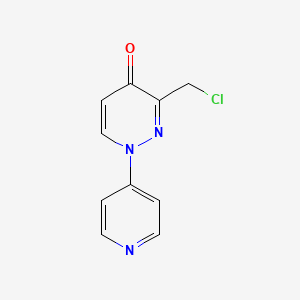
3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one is a heterocyclic compound that features a pyridazinone ring fused with a pyridine ring The presence of a chloromethyl group at the third position of the pyridazinone ring makes this compound particularly interesting for various chemical reactions and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one typically involves the chloromethylation of a pyridazinone precursor. One common method involves the reaction of 1-pyridin-4-ylpyridazin-4-one with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as carboxyl or hydroxyl groups.
Reduction Reactions: Reduction of the pyridazinone ring can lead to the formation of dihydropyridazinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Amino, thio, and alkoxy derivatives of the original compound.
Oxidation Products: Carboxylated or hydroxylated derivatives.
Reduction Products: Dihydropyridazinone derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interact with DNA or RNA, affecting gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)pyridine: Similar in structure but lacks the pyridazinone ring.
1-(Chloromethyl)-4-pyridazinone: Similar but with different substitution patterns on the pyridazinone ring.
4-Chloromethyl-1,2,3-triazole: Contains a triazole ring instead of a pyridazinone ring.
Uniqueness
3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one is unique due to the combination of its pyridazinone and pyridine rings, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C10H8ClN3O |
|---|---|
Molekulargewicht |
221.64 g/mol |
IUPAC-Name |
3-(chloromethyl)-1-pyridin-4-ylpyridazin-4-one |
InChI |
InChI=1S/C10H8ClN3O/c11-7-9-10(15)3-6-14(13-9)8-1-4-12-5-2-8/h1-6H,7H2 |
InChI-Schlüssel |
LGVIRGJHPCHCDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1N2C=CC(=O)C(=N2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


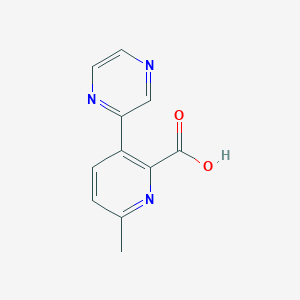
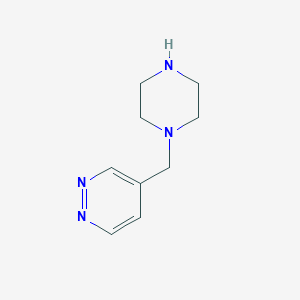
![1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone](/img/structure/B13873533.png)
![3-Ethoxy-3-[4-[(3-methylsulfonylphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13873535.png)
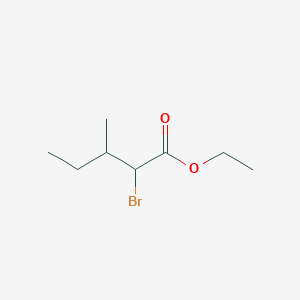
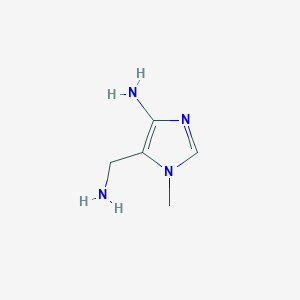
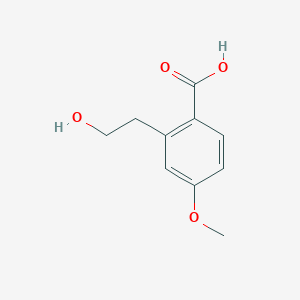



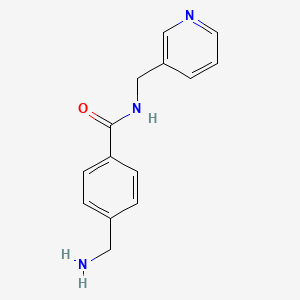
![8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13873582.png)
